Vincamine base
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Overview
Description
. It is known for its vasodilatory properties, which means it can widen blood vessels and improve blood flow. Vincamine base has been studied for its potential benefits in treating neurodegenerative conditions such as Parkinson’s and Alzheimer’s diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vincamine base can be achieved through various methods, including the Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements or annulation reactions, and Michael-like alkylation . One common approach involves the semi-synthesis of vincamine using tabersonine as the starting material .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the leaves of Vinca minor, followed by purification processes. The semi-synthesis method using tabersonine is also employed on an industrial scale due to its efficiency .
Chemical Reactions Analysis
Types of Reactions: Vincamine base undergoes various chemical reactions, including:
Oxidation: Vincamine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of vincamine, leading to the formation of new compounds.
Substitution: Vincamine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of vincamine, such as vinpocetine, which is known for its vasodilatory effects .
Scientific Research Applications
Vincamine base has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other indole alkaloids.
Biology: Vincamine is studied for its effects on cellular processes and its potential as a neuroprotective agent.
Mechanism of Action
Vincamine operates by inhibiting phosphodiesterase enzymes in the brain, leading to an increase in cyclic adenosine monophosphate (cAMP). This increase in cAMP enhances the metabolic processes and energy consumption of brain cells, which is vital for maintaining cognitive functions such as memory and learning . Additionally, vincamine induces relaxation of vascular and visceral musculature responses to angiotensin II by modifying the flow of calcium across the cell membrane .
Comparison with Similar Compounds
Vinpocetine: A synthetic derivative of vincamine used for cerebrovascular diseases.
Eburnamine: Another indole alkaloid with similar vasodilatory properties.
Eburnamonine: Structurally related to vincamine and used in similar applications.
Apovincamine: A derivative of vincamine with unique pharmacological properties.
Uniqueness of Vincamine: Vincamine is unique due to its specific mechanism of action involving the inhibition of phosphodiesterase enzymes and its ability to enhance cerebral blood flow. Its derivatives, such as vinpocetine, have been extensively studied and used in clinical settings, highlighting the importance of vincamine in medicinal chemistry .
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (15S,17S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18?,20-,21-/m0/s1 |
InChI Key |
RXPRRQLKFXBCSJ-LLQWEQGGSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Origin of Product |
United States |
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